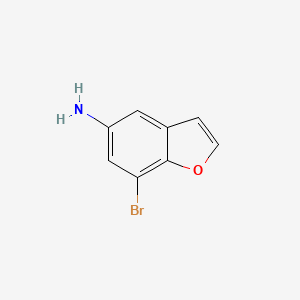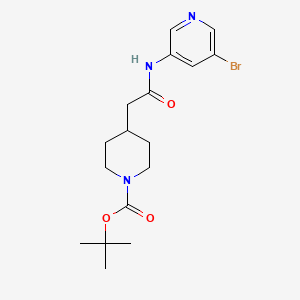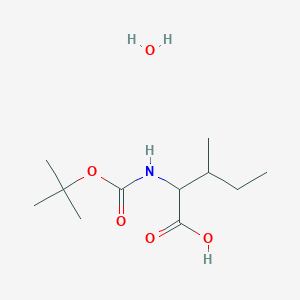
6-chloro-3-methyl-2-Pyrazinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-methyl-2-Pyrazinemethanol is a chemical compound with the molecular formula C6H7ClN2O. It belongs to the class of pyrazine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound is characterized by the presence of a chloro group, a methyl group, and a hydroxymethyl group attached to a pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methyl-2-Pyrazinemethanol typically involves the chlorination of 3-methyl-2-pyrazinemethanol. One common method includes the reaction of 3-methyl-2-pyrazinemethanol with thionyl chloride (SOCl2) under reflux conditions to introduce the chloro group at the 6-position of the pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-3-methyl-2-Pyrazinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in 3-methyl-2-pyrazinemethanol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 6-chloro-3-methyl-2-pyrazinecarboxylic acid.
Reduction: 3-methyl-2-pyrazinemethanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-chloro-3-methyl-2-Pyrazinemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyrazine derivatives.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-chloro-3-methyl-2-Pyrazinemethanol involves its interaction with specific molecular targets. The chloro group and hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-3-methylpyrazine: Similar structure but lacks the hydroxymethyl group.
3-chloro-2-methylpyrazine: Similar structure but with different positioning of the chloro and methyl groups.
6-methyl-2-pyrazinylmethanol: Similar structure but lacks the chloro group.
Uniqueness
6-chloro-3-methyl-2-Pyrazinemethanol is unique due to the presence of both a chloro group and a hydroxymethyl group on the pyrazine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H7ClN2O |
|---|---|
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
(6-chloro-3-methylpyrazin-2-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(3-10)9-6(7)2-8-4/h2,10H,3H2,1H3 |
Clé InChI |
RNMSDXOKZVRLGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N=C1CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B13925047.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)-](/img/structure/B13925057.png)
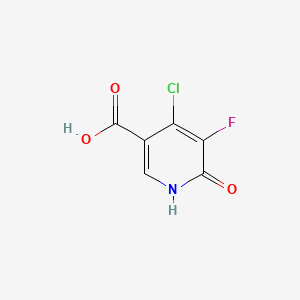
![Diphenyl[4-(trifluoromethyl)phenyl]phosphine](/img/structure/B13925061.png)
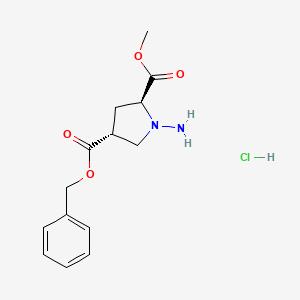
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925079.png)
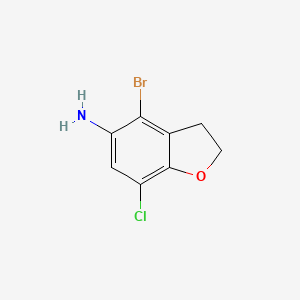
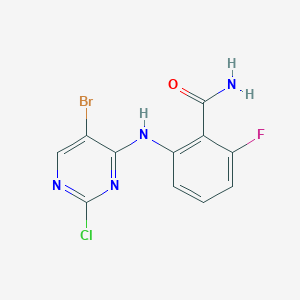
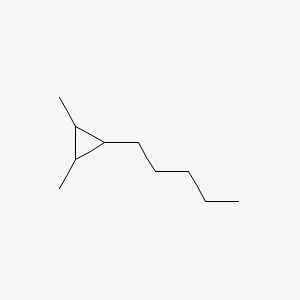
![1-(4-Methoxybutyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13925112.png)
![1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B13925116.png)
